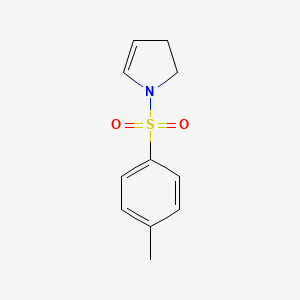
1-Tosyl-2,3-dihydro-1H-pyrrole
概要
説明
1-Tosyl-2,3-dihydro-1H-pyrrole: is a heterocyclic organic compound that features a pyrrole ring with a tosyl group attached to the nitrogen atom The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions:
1-Tosyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-pyrrole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
1-Tosyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tosyl group activates the pyrrole ring towards electrophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the formal hetero-[5+2] cycloaddition with terminal alkynes, leading to the formation of 1-tosyl-2,3-dihydro-1H-azepines.
Nucleophilic Substitution:
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as tosyl chloride and bases like triethylamine.
Cycloaddition Reactions: Lewis acids like iron(III) chloride and boron trifluoride diethyl etherate as co-catalysts.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products:
1-Tosyl-2,3-dihydro-1H-azepines: Formed through cycloaddition reactions.
Substituted Pyrroles: Resulting from nucleophilic substitution reactions.
科学的研究の応用
1-Tosyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-tosyl-2,3-dihydro-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the tosyl group. This activation facilitates various reactions, such as electrophilic aromatic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
類似化合物との比較
1-Tosyl-2,5-dihydro-1H-pyrrole: Another tosyl-protected pyrrole derivative with similar reactivity.
1-Phenyl-3-tosyl-1H-pyrrole: A derivative with a phenyl group, demonstrating the versatility of tosyl-protected pyrroles in organic synthesis.
Uniqueness:
1-Tosyl-2,3-dihydro-1H-pyrrole is unique due to its specific reactivity patterns and the ability to participate in a wide range of chemical reactions
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRZTIWXWDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














